molecular formula C19H16N2O4 B2570444 Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate CAS No. 592546-51-5

Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate

Cat. No.: B2570444
CAS No.: 592546-51-5
M. Wt: 336.347
InChI Key: GILNVEPEGSAABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoate ester linked to an indole moiety through an acetamido group, with a formyl group attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the formyl group. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(2-(3-carboxy-1H-indol-1-yl)acetamido)benzoate.

    Reduction: 4-(2-(3-hydroxymethyl-1H-indol-1-yl)acetamido)benzoate.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate is unique due to its specific structure, which combines an indole moiety with a formyl group and a benzoate ester. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-[[2-(3-formylindol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-25-19(24)13-6-8-15(9-7-13)20-18(23)11-21-10-14(12-22)16-4-2-3-5-17(16)21/h2-10,12H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILNVEPEGSAABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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